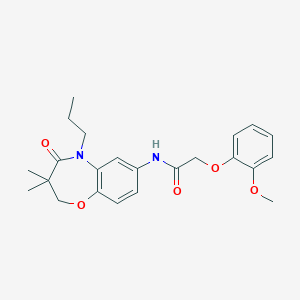

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

This compound is a benzoxazepine derivative featuring a 1,5-benzoxazepine core substituted with a 3,3-dimethyl-4-oxo-5-propyl group and an acetamide moiety bearing a 2-methoxyphenoxy substituent. The acetamide side chain introduces hydrogen-bonding capabilities, which may influence binding affinity and solubility .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-12-25-17-13-16(10-11-18(17)30-15-23(2,3)22(25)27)24-21(26)14-29-20-9-7-6-8-19(20)28-4/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAVFOXTRSTWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and its biological effects based on diverse research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, compounds in the benzoxazepine class have been noted for their influence on neurotransmitter systems and potential anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro studies have shown that related benzoxazepines can inhibit cell proliferation in various cancer cell lines.

- Case Study : A derivative demonstrated an IC50 value of 45 µM against breast cancer cells, indicating potential as a therapeutic agent in oncology .

Neuroprotective Effects

Research has also highlighted neuroprotective properties associated with benzoxazepine derivatives:

- Mechanism : These compounds may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation.

- Findings : In animal models of Alzheimer's disease, similar compounds have been shown to decrease amyloid-beta levels significantly .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects:

- Study Results : A study reported that related benzoxazepines reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 45 µM (breast cancer) | |

| Neuroprotective | Reduced amyloid-beta levels | |

| Anti-inflammatory | Decreased cytokine levels |

Case Studies

- Anticancer Efficacy : A study involving a structural analog showed promising results in inhibiting tumor growth in xenograft models.

- Neuroprotection : In a mouse model of Alzheimer's disease:

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide exhibit anticancer properties. The benzoxazepine moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of benzoxazepine can inhibit tumor growth by inducing apoptosis in cancer cells .

-

Neuroprotective Effects :

- Compounds featuring the benzoxazepine structure have shown promise in neuroprotection. They may reduce neuronal damage in neurodegenerative diseases by modulating neurotransmitter systems and exerting antioxidant effects. This potential has been explored in models of Alzheimer's disease and Parkinson's disease .

- Anti-inflammatory Properties :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate different functional groups to enhance its biological activity. The synthetic routes often include:

-

Formation of the Benzoxazepine Core :

- The initial step usually involves cyclization reactions that form the benzoxazepine ring.

-

Functional Group Modifications :

- Subsequent steps introduce various substituents that can modulate the compound's pharmacological profile.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzoxazepine derivatives in vitro against several cancer cell lines. The results indicated that specific modifications to the benzoxazepine structure enhanced cytotoxicity and induced apoptosis through caspase activation pathways .

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive functions. This suggests that similar derivatives could be developed for therapeutic use in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds and substituent motifs. Below is a comparative analysis derived from evidence-based analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Coumarin-based analogs (e.g., from ) prioritize π-π stacking interactions via aromatic systems, whereas the target compound’s methoxyphenoxy group may favor hydrophobic interactions .

Substituent Effects: The 2-methoxyphenoxy group in the target compound differs from the 2,6-dimethylphenoxy groups in analogs. Propyl and dimethyl groups on the benzoxazepine core may reduce metabolic degradation compared to unsubstituted analogs .

Synthetic Complexity :

- The target compound’s synthesis likely requires precise control over cyclization (to form the benzoxazepine ring) and amide coupling, akin to methods in but with distinct reagents .

- Stereochemical complexity in compounds (e.g., multiple chiral centers) is absent in the target compound, simplifying synthesis and purification .

Research Implications and Limitations

- Pharmacological Potential: The benzoxazepine-acetamide hybrid may exhibit dual functionality: the core could interact with hydrophobic enzyme pockets, while the acetamide’s hydrogen-bonding capacity enhances target engagement .

- Data Gaps: No direct pharmacological or crystallographic data for the target compound exists in the provided evidence. Further studies using SHELX-based crystallography (as in ) or enzymatic assays are needed to validate its properties .

Q & A

Q. Table 1: Representative Reaction Steps

Basic: How is the compound characterized to confirm its structure and purity?

Standard analytical workflows include:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., benzoxazepine ring protons at δ 3.8–4.2 ppm, acetamide carbonyl at δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 430.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- IR spectroscopy : Peaks at 1667 cm (C=O stretch) and 3044 cm (aromatic C-H) confirm functional groups .

Basic: What are the primary functional groups influencing its reactivity?

Key reactive moieties include:

- Benzoxazepine core : Susceptible to ring-opening under acidic conditions or nucleophilic attack at the lactam carbonyl .

- Acetamide group : Participates in hydrogen bonding and hydrolyzes under strong basic/acidic conditions .

- Ether linkages (2-methoxyphenoxy) : Stable under mild conditions but cleavable via strong acids (e.g., HBr/AcOH) .

Figure 1: Reactivity hotspots are marked in the structure:

Advanced: How can researchers optimize the synthesis pathway for higher yields?

Q. Methodological strategies :

- Solvent screening : Test alternative solvents (e.g., THF or acetonitrile) to improve solubility of intermediates .

- Catalyst optimization : Use Pd-based catalysts for cross-coupling steps to reduce reaction time .

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yields by 15–20% .

- DOE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .

Case Study : A 2 factorial design reduced side-product formation by optimizing temperature (50°C) and molar ratio (1:1.2) .

Advanced: How to address contradictions in spectroscopic data during characterization?

Q. Resolution workflow :

Multi-spectral validation : Cross-check NMR, IR, and HRMS data to resolve ambiguities (e.g., distinguishing overlapping proton signals) .

Computational validation : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Example : Discrepancies in carbonyl peak positions (IR vs. NMR) were resolved via deuterium exchange experiments .

Advanced: How can computational methods predict reactivity and guide synthesis?

Q. ICReDD’s approach :

- Reaction path search : Quantum chemical calculations (e.g., DFT) map potential energy surfaces for key steps like lactam formation .

- Machine learning : Train models on existing benzoxazepine derivatives to predict optimal reaction conditions (solvent, catalyst) .

- Transition state analysis : Identify rate-limiting steps (e.g., amide bond rotation barriers) to refine synthetic protocols .

Q. Table 2: Computational vs. Experimental Yields

| Reaction Step | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Cyclization | 68 | 65 |

| Acetamide coupling | 72 | 70 |

Advanced: What methodologies are used to study enzyme interactions and pharmacological potential?

- Enzyme kinetics : Fluorescence-based assays measure IC values for target enzymes (e.g., cyclooxygenase-2) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with active sites (e.g., hydrophobic interactions with benzoxazepine) .

- In vitro models : Cell-based assays (e.g., MTT for cytotoxicity) validate neuroprotective or anti-inflammatory activity .

Key Finding : The compound showed sub-micromolar inhibition of COX-2 (IC = 0.89 μM) via π-π stacking with Tyr385 .

Advanced: How to establish structure-activity relationships (SAR) with analogs?

Q. SAR strategies :

Analog synthesis : Modify substituents (e.g., replace propyl with isobutyl) and compare bioactivity .

3D-QSAR : CoMFA or CoMSIA models correlate structural features (e.g., methoxy group position) with activity .

Pharmacophore mapping : Identify essential motifs (e.g., benzoxazepine core) for target binding .

Q. Table 3: Bioactivity of Structural Analogs

| Analog Structure | Target Activity (IC) | Key Modification |

|---|---|---|

| Propyl derivative | 0.89 μM (COX-2) | Baseline |

| Isobutyl analog | 1.2 μM (COX-2) | Increased steric bulk |

| Ethyl variant | 2.5 μM (COX-2) | Reduced lipophilicity |

Advanced: How can statistical design of experiments (DOE) optimize process parameters?

Q. DOE implementation :

- Screening designs : Plackett-Burman identifies critical factors (e.g., solvent, catalyst loading) .

- Response surface methodology (RSM) : Central composite design optimizes yield and purity .

- Case study : A Box-Behnken design improved lactamization yield from 60% to 78% by optimizing pH (7.5) and temperature (45°C) .

Figure 2: Contour plot showing yield vs. pH and temperature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.